An In-depth Technical Guide to the Basic Properties of 4-(2-Aminophenyl)piperazin-2-one
An In-depth Technical Guide to the Basic Properties of 4-(2-Aminophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
4-(2-Aminophenyl)piperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperazin-2-one core with an aminophenyl substituent, presents multiple sites for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. The basicity of this molecule, conferred by the nitrogen atoms in the piperazine ring and the amino group on the phenyl ring, is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core basic properties of 4-(2-Aminophenyl)piperazin-2-one. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their research endeavors. We will delve into its chemical structure, ionization behavior (pKa), solubility, and stability, providing both theoretical insights and practical experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. These properties govern a molecule's behavior from formulation to its interaction with biological systems.
Chemical Structure and Key Functional Groups
The chemical structure of 4-(2-Aminophenyl)piperazin-2-one is characterized by a six-membered piperazin-2-one ring N-substituted with a 2-aminophenyl group.
Molecular Formula: C₁₀H₁₃N₃O[1]
Molecular Weight: 191.23 g/mol [1]
The key functional groups that dictate the molecule's basicity are:
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The secondary amine within the piperazine ring: The lone pair of electrons on this nitrogen atom is available for protonation.
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The tertiary amine within the piperazine ring: The lone pair on this nitrogen is also basic, though its basicity is influenced by the attached aryl group and the adjacent carbonyl group.
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The primary aromatic amine on the phenyl ring: The basicity of this group is significantly lower than that of the aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.
Basicity and Predicted pKa Values
The basicity of a molecule is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For a polybasic molecule like 4-(2-Aminophenyl)piperazin-2-one, multiple pKa values will describe the protonation equilibria at different pH values.
Based on the structure, we can anticipate two primary basic pKa values corresponding to the protonation of the piperazine nitrogens and a much lower pKa for the aromatic amine.
Predicted pKa Values (ChemAxon):
| Ionizable Group | Predicted pKa (Basic) | Predicted pKa (Acidic) |
| Piperazine Nitrogen (N1) | ~ 7.5 - 8.5 | |
| Piperazine Nitrogen (N4) | ~ 1.5 - 2.5 | |
| Aromatic Amine (NH₂) | ~ 3.0 - 4.0 |
Note: These are estimated values and should be experimentally verified for critical applications.
The piperazine nitrogen further from the phenyl ring (N1) is expected to be the most basic, with a pKa in the physiological range. The N4 nitrogen, being directly attached to the electron-withdrawing phenyl group and adjacent to a carbonyl group, will be significantly less basic. The aromatic amine will be the least basic of the three nitrogen atoms.
Expertise & Experience Insight: The pKa values are critical for predicting the ionization state of the molecule at physiological pH (around 7.4). With a predicted pKa of ~7.5-8.5 for the most basic nitrogen, a significant portion of 4-(2-Aminophenyl)piperazin-2-one molecules will exist in their protonated, charged form in the bloodstream. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.
Acid-Base Equilibria Diagram:
Caption: Predicted protonation equilibria of 4-(2-Aminophenyl)piperazin-2-one.
Solubility
The solubility of a compound in various media is a crucial factor for its formulation and bioavailability. The presence of both polar (amines, amide) and non-polar (phenyl ring) moieties in 4-(2-Aminophenyl)piperazin-2-one suggests it will exhibit pH-dependent solubility in aqueous media and some solubility in organic solvents.
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Aqueous Solubility: The molecule is expected to have low intrinsic solubility in neutral water. However, its solubility will significantly increase in acidic solutions where the basic nitrogen atoms are protonated, forming more soluble salts.
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Organic Solvent Solubility: Based on the properties of similar N-arylpiperazinones, it is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and to a lesser extent in polar protic solvents like methanol and ethanol.[2][3][4] Its solubility in non-polar solvents like hexane is likely to be poor.
Qualitative Solubility Profile:
| Solvent Type | Examples | Predicted Solubility |
| Polar Protic | Water (acidic pH), Methanol, Ethanol | High (acidic pH), Moderate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High |
| Non-Polar | Hexane, Toluene | Low |
Stability
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts. Piperazine-containing compounds can be susceptible to degradation through several pathways.
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Hydrolytic Stability: The amide bond within the piperazin-2-one ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The stability is generally higher at neutral pH.
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Oxidative Stability: The amino groups, particularly the aromatic amine, can be prone to oxidation, which may lead to colored degradation products. Exposure to air and light should be minimized.[5]
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Thermal Stability: Studies on piperazine and its derivatives have shown that they can undergo thermal degradation at elevated temperatures.[6] Storage at controlled room temperature or below is recommended.
Trustworthiness through Self-Validating Systems: When conducting stability studies, it is crucial to employ a stability-indicating analytical method, typically a validated HPLC method. This method must be capable of separating the parent compound from all potential degradation products, ensuring that the measured decrease in the parent compound's concentration accurately reflects its degradation.
Experimental Protocols for Basicity Determination
The experimental determination of pKa is essential for confirming predicted values and for regulatory submissions. Potentiometric titration is a robust and widely accepted method for this purpose.
Potentiometric Titration for pKa Determination
This protocol outlines a standard procedure for determining the pKa values of a polybasic compound like 4-(2-Aminophenyl)piperazin-2-one.
Principle: The compound is dissolved in a suitable solvent and titrated with a strong acid. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Materials and Reagents:
-
4-(2-Aminophenyl)piperazin-2-one
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Potassium Chloride (KCl) for ionic strength adjustment
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High-purity water (Milli-Q or equivalent)
-
Methanol or a co-solvent if solubility is an issue
Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a precision burette
-
Magnetic stirrer and stir bar
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Temperature probe
-
Inert gas (Nitrogen or Argon) supply
Step-by-Step Methodology:
-
Preparation of the Sample Solution:
-
Accurately weigh a known amount of 4-(2-Aminophenyl)piperazin-2-one (e.g., to achieve a final concentration of ~1-5 mM).
-
Dissolve the compound in a known volume of high-purity water. If solubility is limited, a co-solvent such as methanol can be used, but the pKa value will be an apparent pKa (pKa') specific to that solvent system.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and temperature probe into the solution.
-
Gently bubble an inert gas through the solution to exclude atmospheric carbon dioxide, which can interfere with the titration of bases.
-
Begin stirring the solution at a constant rate.
-
-
Titration Procedure:
-
Start the titration by adding small, precise increments of the standardized HCl solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence points by finding the points of maximum slope on the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings on the second derivative plot (Δ²pH/ΔV² vs. V).
-
The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, pKa₁ will be the pH at half the volume of the second equivalence point, and pKa₂ will be the pH at the midpoint between the first and second half-equivalence points.
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Workflow for Potentiometric Titration:
Caption: A potential synthetic route to 4-(2-Aminophenyl)piperazin-2-one.
Conclusion
4-(2-Aminophenyl)piperazin-2-one is a molecule with significant potential in drug discovery, and a thorough understanding of its basic properties is fundamental to its successful application. This guide has provided a detailed overview of its physicochemical characteristics, with a focus on its basicity and predicted pKa values. The provided experimental protocol for pKa determination offers a robust method for the experimental validation of these predictions. By leveraging the information and methodologies presented herein, researchers can make more informed decisions in the design, synthesis, and development of novel drug candidates based on this promising scaffold.
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